molecular formula C7H6BrClO B1524293 3-Bromo-4-chlorobenzyl alcohol CAS No. 329218-12-4

3-Bromo-4-chlorobenzyl alcohol

Cat. No.: B1524293
CAS No.: 329218-12-4
M. Wt: 221.48 g/mol
InChI Key: ZUXLQZNUPRSYEX-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzyl alcohol: is an organic compound with the molecular formula C7H6BrClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chlorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding benzyl alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 3-Bromo-4-chlorobenzaldehyde or 3-Bromo-4-chlorobenzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4-chlorobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of halogenated benzyl alcohols on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorobenzyl alcohol depends on its specific application. In chemical reactions, the presence of bromine and chlorine atoms on the benzene ring influences the compound’s reactivity and selectivity. These halogen atoms can participate in various interactions, such as hydrogen bonding or halogen bonding, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

    4-Chlorobenzyl alcohol: Similar structure but lacks the bromine atom.

    3-Bromobenzyl alcohol: Similar structure but lacks the chlorine atom.

    4-Bromobenzyl alcohol: Similar structure but lacks the chlorine atom at the 3rd position.

Uniqueness: 3-Bromo-4-chlorobenzyl alcohol is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical interactions. These properties make it a valuable compound in various research and industrial applications.

Biological Activity

3-Bromo-4-chlorobenzyl alcohol (C7H6BrClO) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, properties, and biological effects, focusing on its pharmacological potential and mechanisms of action.

This compound is characterized by the following structural and chemical properties:

  • Molecular Formula : C7H6BrClO
  • CAS Number : 329218-12-4
  • SMILES Notation : C1=CC(=C(C=C1CO)Br)Cl
  • Molecular Weight : 219.48 g/mol

The compound features a benzyl alcohol structure substituted with bromine and chlorine atoms, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of benzyl alcohol derivatives. Various methods have been reported, including:

  • Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution.
  • Chlorination : Chlorine can similarly be introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus trichloride.

These methods yield the desired compound with varying degrees of purity and yield, highlighting the importance of optimizing reaction conditions for practical applications.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study demonstrated that this compound had significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings suggest that the compound could be a candidate for developing new antibacterial therapies.

Antiparasitic Activity

In addition to its antibacterial properties, preliminary studies have indicated that this compound may possess antiparasitic activity. A case study explored its efficacy against Plasmodium falciparum, the malaria-causing parasite. The results suggested that the compound inhibited parasite growth in vitro, although further studies are needed to elucidate the mechanism of action and optimize its efficacy.

The biological activity of this compound may be attributed to several mechanisms:

  • Disruption of Cellular Membranes : The presence of halogen substituents can enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical for microbial metabolism or replication.
  • Interference with Signal Transduction : Similar compounds have been shown to interfere with signaling pathways in parasites, leading to reduced viability.

Study on Antimicrobial Activity

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various substituted benzyl alcohols, including this compound. The study utilized standard disk diffusion methods to assess inhibition zones against selected bacteria. The results confirmed that this compound showed a stronger antibacterial effect compared to its unsubstituted counterparts.

Research on Antiparasitic Effects

Another investigation focused on the antiparasitic potential of this compound against Plasmodium falciparum. The compound was tested in vitro, revealing a dose-dependent inhibition of parasite growth. Further mechanistic studies are warranted to identify specific targets within the parasite's metabolic pathways.

Q & A

Q. What are the recommended laboratory synthesis methods for 3-Bromo-4-chlorobenzyl alcohol?

Basic
Synthesis typically involves sequential halogenation of benzyl alcohol derivatives. A common approach includes:

  • Chlorination : Introduce the chlorine substituent first via electrophilic substitution using Cl₂ or SOCl₂ under anhydrous conditions.
  • Bromination : Subsequent bromination at the meta position can be achieved using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .
  • Hydroxylation : Ensure the hydroxyl group (-OH) is protected during halogenation steps (e.g., using acetyl or silyl protecting groups) to prevent oxidation or side reactions .

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

Basic

  • NMR Spectroscopy : ¹H NMR identifies the aromatic proton splitting patterns (e.g., doublets for adjacent substituents) and hydroxyl proton resonance. ¹³C NMR confirms the positions of Br and Cl via deshielding effects .
  • FTIR : Detects the -OH stretch (~3200–3600 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹).
  • GC-MS/HPLC : Validates purity (>97% by GC) and molecular weight (221.48 g/mol) .

Q. How do electron-withdrawing substituents (Br, Cl) influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced

  • Activation Effects : The combined electron-withdrawing effects of Br and Cl increase the electrophilicity of the aromatic ring, favoring nucleophilic aromatic substitution (SNAr) at positions ortho/para to the substituents.
  • Steric Hindrance : The bulky benzyl alcohol group may slow reactions at adjacent positions, requiring optimization of reaction temperature or catalysts (e.g., CuI for Ullmann couplings) .
  • Comparative Data : Fluorinated analogs (e.g., 3-Bromo-4-fluorobenzyl alcohol) exhibit faster SNAr rates due to fluorine’s stronger -I effect, highlighting substituent-dependent reactivity .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) for halogenated benzyl alcohols?

Advanced

  • Purity Analysis : Use HPLC to confirm compound purity; impurities (e.g., residual solvents, dihalogenated byproducts) can alter melting points .
  • Crystallization Solvents : Polymorphic forms may arise from different solvents (e.g., ethanol vs. hexane), affecting melting points.
  • Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 4-Bromo-2,6-difluorobenzyl alcohol, CAS 162744-59-4) to identify trends in substituent effects .

Q. What safety protocols are critical when handling this compound?

Basic

  • Storage : Keep in a cool (<25°C), dry environment, away from oxidizers and ignition sources (P210) .
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact (P201, P202).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. What strategies mitigate competing side reactions during derivatization of this compound?

Advanced

  • Protection of -OH Group : Temporarily protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) ethers to prevent oxidation during bromination/chlorination .
  • Temperature Control : Maintain reactions at 0–5°C to suppress dihalogenation or ring-opening side reactions.
  • Catalytic Optimization : Use Pd/C or Ni catalysts for selective cross-coupling reactions (e.g., Suzuki-Miyaura) to retain the benzyl alcohol scaffold .

Q. How does the steric and electronic profile of this compound compare to its fluorinated analogs in material science applications?

Advanced

  • Electronic Effects : Fluorine’s strong -I effect increases polarity and thermal stability compared to Cl, making fluorinated analogs more suitable for high-temperature polymers.
  • Steric Considerations : The larger van der Waals radius of Br (~1.85 Å) vs. F (~1.47 Å) may hinder packing efficiency in crystalline materials.
  • Case Study : 3-Fluoro-4-methylbenzyl alcohol (CAS N/A) exhibits enhanced solubility in polar solvents, whereas the bromo-chloro derivative is more lipophilic .

Q. What computational methods are effective for predicting the reactivity of this compound in silico?

Advanced

  • DFT Calculations : Use Gaussian or ORCA to model transition states for SNAr reactions, focusing on substituent-induced charge distribution changes.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
  • SAR Studies : Compare Hammett σ values for Br (+0.23) and Cl (+0.23) to predict regioselectivity in multi-step syntheses .

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Advanced

  • Byproduct Analysis : Identify dihalogenated impurities via LC-MS and adjust stoichiometry (e.g., limit Br₂ to 1.1 equivalents).
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 30 minutes at 100°C vs. 24 hours reflux) .
  • Catalyst Screening : Test Pd(0)/Pd(II) systems for coupling reactions to minimize dehalogenation side products .

Q. What are the emerging applications of this compound in pharmaceutical intermediates?

Advanced

  • Antimicrobial Agents : Serve as a scaffold for developing halogenated quinolones via coupling with piperazine derivatives.
  • Kinase Inhibitors : Functionalize the benzyl alcohol group to introduce sulfonamide or urea moieties for targeted therapies.
  • Case Study : Analogous compounds like 4-Hydroxybenzyl alcohol (CAS 623-05-2) are used in antioxidant drug development, suggesting potential for bromo-chloro derivatives in redox-active therapeutics .

Properties

IUPAC Name

(3-bromo-4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXLQZNUPRSYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679339
Record name (3-Bromo-4-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329218-12-4
Record name 3-Bromo-4-chlorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329218-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-4-chlorophenyl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID80679339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chlorobenzyl alcohol
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Synthesis routes and methods

Procedure details

To a solution of ethyl-3-bromo-4-chlorobenzoate (3.25 g, 12.34 mmol) in toluene (70 mL) was added, at −78° C. under argon, diisobutylaluminum hydride (1.5M in toluene, 24 mL, 37.01 mmol). The reaction mixture was stirred at −78° C. for 1 hr then methanol (9 mL) and water (18 mL) was added. The solution was warmed up to room temperature and extracted with ethyl acetate. The organic layer was washed successively with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated to give 2.73 g of 3-bromo-4-chloro-benzyl alcohol.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-4-chlorobenzyl alcohol
3-Bromo-4-chlorobenzyl alcohol
3-Bromo-4-chlorobenzyl alcohol
3-Bromo-4-chlorobenzyl alcohol

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